molecular formula C22H41N B3056656 13-Docosenenitrile, (13Z)- CAS No. 73170-89-5

13-Docosenenitrile, (13Z)-

Cat. No.: B3056656
CAS No.: 73170-89-5
M. Wt: 319.6 g/mol
InChI Key: WNVYKFYGFCBJSI-KTKRTIGZSA-N
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Description

It is characterized by a 22-carbon chain with a nitrile group at one end and a double bond at the 13th carbon position in the Z configuration . This compound is also referred to as erucic nitrile and is known for its applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Docosenenitrile, (13Z)-, typically involves the reaction of erucic acid with ammonia or an amine under specific conditions. One common method is the dehydration of erucamide, which is derived from erucic acid, using phosphorus pentoxide (P2O5) or other dehydrating agents . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired nitrile compound.

Industrial Production Methods

In industrial settings, the production of 13-Docosenenitrile, (13Z)-, often involves large-scale chemical processes. These processes may include the catalytic dehydration of erucamide or the direct reaction of erucic acid with ammonia in the presence of a catalyst. The choice of method depends on factors such as yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

13-Docosenenitrile, (13Z)-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 13-Docosenenitrile, (13Z)-, involves its interaction with molecular targets through its nitrile group and long carbon chain. The nitrile group can participate in various chemical reactions, while the hydrophobic carbon chain can interact with lipid membranes and other hydrophobic environments. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .

Comparison with Similar Compounds

Similar Compounds

    13-Docosenamide, (13Z)-: Similar in structure but with an amide group instead of a nitrile group.

    11,13-Hexadecadienal, (11Z,13Z)-: A shorter chain aldehyde with two double bonds.

    2,13-Octadecadienal, (2E,13Z)-: An 18-carbon chain aldehyde with two double bonds.

Uniqueness

13-Docosenenitrile, (13Z)-, is unique due to its specific combination of a long carbon chain and a nitrile group, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

(Z)-docos-13-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10H,2-8,11-21H2,1H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVYKFYGFCBJSI-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888373
Record name 13-Docosenenitrile, (13Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73170-89-5
Record name Erucic nitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73170-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Docosenenitrile, (13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073170895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Docosenenitrile, (13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 13-Docosenenitrile, (13Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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